N-(2-Methylpropyl)-N'-propylthiourea
Description
N-(2-Methylpropyl)-N'-propylthiourea is a thiourea derivative characterized by a thiocarbamide (-N-C(S)-N-) core substituted with a 2-methylpropyl (isobutyl) group and a propyl group. The substitution pattern on the thiourea scaffold significantly influences chemical reactivity, solubility, and biological interactions, making comparative analysis critical for understanding its unique properties.
Properties
CAS No. |
62351-12-6 |
|---|---|
Molecular Formula |
C8H18N2S |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-propylthiourea |
InChI |
InChI=1S/C8H18N2S/c1-4-5-9-8(11)10-6-7(2)3/h7H,4-6H2,1-3H3,(H2,9,10,11) |
InChI Key |
OWXPNTXUMJNCKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-N’-propylthiourea typically involves the reaction of isobutylamine (2-methylpropylamine) and propylamine with carbon disulfide (CS₂) followed by the addition of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-(2-Methylpropyl)-N’-propylthiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-N’-propylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea to corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Polar solvents like ethanol, methanol, or acetonitrile.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-(2-Methylpropyl)-N’-propylthiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-N’-propylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Physicochemical Properties
The table below compares N-(2-Methylpropyl)-N'-propylthiourea with selected analogs:
*TPSA: Topological polar surface area; †Estimated based on substituent contributions.
- Substituent Effects: Alkyl vs. Aryl Groups: Alkyl-substituted thioureas (e.g., this compound) generally exhibit lower hydrophilicity (higher XlogP) compared to aryl-substituted analogs (e.g., N-phenyl derivatives) due to reduced polar surface area .
Metabolic and Toxicological Profiles
- Species-specific metabolism: Rats predominantly produce S-oxides, while humans favor ring hydroxylation and glucuronidation, suggesting higher susceptibility to toxicity in rodents .
- N-Phenyl-N'-propylthiourea :
Research Implications and Gaps
- Unique GSH Adduct Formation: The thioether linkage in SDZ HDL 376’s GSH adduct suggests a novel detoxification mechanism, warranting further study on this compound’s reactivity with cellular thiols .
- Species Differences : Comparative in vitro studies (e.g., human vs. rat microsomes) are critical for translational toxicology, as metabolic pathways vary significantly .
- Structure-Activity Relationships (SAR) : Systematic SAR studies are needed to clarify how alkyl chain length and branching influence thiourea bioactivity and metabolism.
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